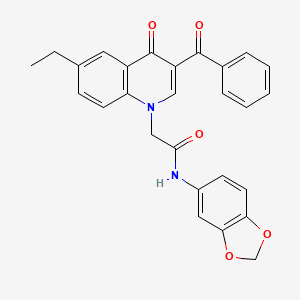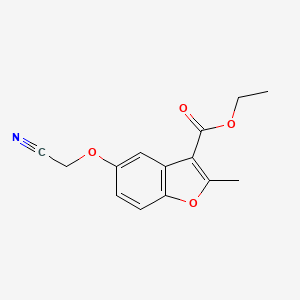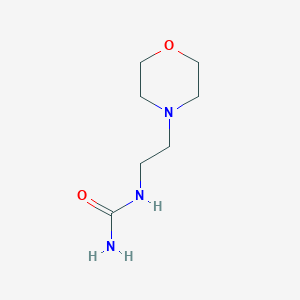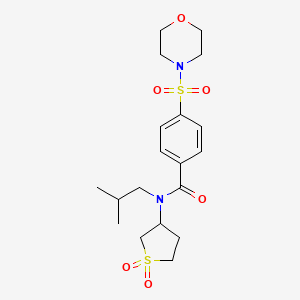![molecular formula C19H21N5O3S B2953242 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-furylmethyl)propanamide CAS No. 1223830-55-4](/img/structure/B2953242.png)
3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-furylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core, which is a heterocyclic compound containing a fusion of thiophene, triazole, and pyrimidine rings. This core is substituted at the 3-position by a butyl group and a propanamide group, and at the 1-position by a furylmethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core would likely contribute significantly to the compound’s properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. These could include its solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Biological Potential
The compound 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-furylmethyl)propanamide is part of a broader class of compounds with significant potential in scientific research due to their complex structure and biological activity. Similar compounds have been synthesized and evaluated for various biological activities, including antimicrobial and antitumor effects.
A study on the synthesis of related thiazolopyrimidines highlighted the potential antimicrobial activity of such compounds, though no significant antitumor activity was observed in this specific research (Said et al., 2004). This suggests a promising avenue for the application of 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-furylmethyl)propanamide in antimicrobial research.
Anticancer Screening and Activity
Compounds with similar structures have been designed and synthesized for anticancer screening. For example, an unexpected Dimroth rearrangement in the synthesis process led to the creation of thienotriazolopyrimidines with potent antitumor activity, as evaluated by the Developmental Therapeutics Program (DTP) of the National Cancer Institute (NCI) against a panel of 60 human tumor cell lines (Lauria et al., 2013). The new derivatives exhibited strong antiproliferative activity, suggesting that similar compounds, including 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-furylmethyl)propanamide, could have significant potential in cancer research.
Structural and Synthetic Studies
The synthesis of related compounds, such as 3-methylthio-1-phenyl-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4-one derivatives, has been achieved through efficient procedures, highlighting the feasibility of producing complex triazolopyrimidine derivatives (Luo et al., 2020). These synthetic methodologies could be adapted to synthesize 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-furylmethyl)propanamide, facilitating its study and application in various scientific research fields.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-(8-butyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-(furan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-2-3-9-23-18(26)17-14(8-11-28-17)24-15(21-22-19(23)24)6-7-16(25)20-12-13-5-4-10-27-13/h4-5,8,10-11H,2-3,6-7,9,12H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBUCENGSNXVMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2953160.png)
![(2E)-2-{[(3,5-dimethoxyphenyl)amino]methylidene}-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2953161.png)
![1-Methyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2953162.png)
![1-[(3-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)sulfonyl]azepane](/img/structure/B2953163.png)
![1-(Azepan-1-yl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2953165.png)





![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2953177.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-N-benzo[e][1,3]benzothiazol-2-yl-2-cyanoprop-2-enamide](/img/structure/B2953178.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide](/img/structure/B2953182.png)